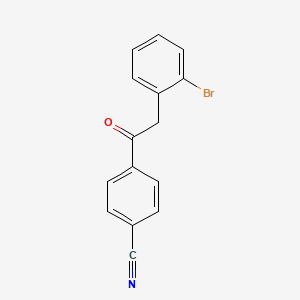

2-(2-Bromophenyl)-4'-cyanoacetophenone

Description

Overview of Multifunctionalized Aromatic Compounds in Contemporary Chemical Research

Multifunctionalized aromatic compounds are organic molecules that feature an aromatic ring substituted with two or more functional groups. researchgate.net The presence of multiple functionalities imparts a chemical versatility that is highly sought after in modern chemical synthesis. researchgate.net These compounds serve as crucial building blocks, allowing for the construction of complex molecular architectures through sequential and selective reactions at different sites. researchgate.net The interplay between the electronic and steric effects of the various substituents can lead to unique reactivity and properties, making them indispensable in fields ranging from medicinal chemistry to materials science. primescholars.com Aromatic compounds are foundational to numerous industries, including pharmaceuticals, polymers, and agrochemicals. researchgate.net

Significance of Ketone, Nitrile, and Aryl Halide Functionalities in Molecular Design

The ketone, nitrile, and aryl halide functional groups are of paramount importance in the design of new molecules. Each group contributes distinct chemical properties and reactivity, and their combination within a single molecule creates a versatile platform for further chemical transformations.

Ketone: The carbonyl group (C=O) in a ketone is a key site for nucleophilic addition and condensation reactions. Its presence allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone in the synthesis of complex organic molecules, including many heterocyclic compounds. ichem.mdnih.gov Acetophenones, a class of aromatic ketones, are valuable precursors in the pharmaceutical and resin industries. nih.govbritannica.com

Nitrile: The cyano group (-C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions. libretexts.org In medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl or hydroxyl groups and can enhance a molecule's binding affinity to biological targets through hydrogen bonding and other polar interactions. nih.govresearchgate.netnih.gov It can also be used to block metabolic pathways and improve the pharmacokinetic profile of a drug. researchgate.net

Aryl Halide: The bromine atom attached to the aromatic ring serves as a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl systems and other substituted aromatic compounds. The presence of a halogen can also influence the electronic properties of the aromatic ring.

Contextualization of 2-(2-Bromophenyl)-4'-cyanoacetophenone within Aryl Acetophenone (B1666503) Chemistry

Aryl acetophenones are a class of aromatic ketones that have an acetyl group attached to an aromatic ring. ichem.md They are widely used as starting materials in organic synthesis due to the reactivity of both the methyl and the keto groups of the acetyl moiety. ichem.md The specific compound, this compound, is a diaryl ketone derivative with three key functional features: a ketone linkage, a bromine atom on one phenyl ring, and a nitrile group on the other.

While specific research on this compound is not widely available in the public domain, its structural features place it within a class of compounds with significant potential in synthetic chemistry. The presence of the aryl halide and nitrile groups provides orthogonal reactive sites for sequential functionalization. For instance, the bromine atom could be utilized in a transition-metal-catalyzed cross-coupling reaction, followed by a transformation of the nitrile group. This dual reactivity makes such compounds valuable as intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-bromophenyl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFAQYYNUKYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642308 | |

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-11-7 | |

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 2 2 Bromophenyl 4 Cyanoacetophenone

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. scitepress.org This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.

The key carbon-carbon bond in 2-(2-bromophenyl)-4'-cyanoacetophenone is the one connecting the methylene (B1212753) group to the 2-bromophenyl ring. A logical disconnection at this position suggests two primary synthons: a nucleophilic 2-bromobenzyl species and an electrophilic 4-cyanobenzoyl species, or vice versa.

A common and effective strategy for forming such a bond is through cross-coupling reactions. This approach involves the reaction of an organometallic compound with an organic halide in the presence of a metal catalyst, typically palladium. researchgate.net In this context, a plausible retrosynthetic disconnection involves a Suzuki-Miyaura coupling, where a 2-bromobenzylboronic acid derivative reacts with a 4-cyanobenzoyl halide.

Another viable disconnection strategy involves the α-arylation of a ketone. researchgate.net This would entail the reaction of an enolate derived from 4'-cyanoacetophenone with a 2-bromophenyl halide derivative.

| Disconnection Approach | Precursor 1 | Precursor 2 | Key Reaction Type |

| Cross-Coupling | 2-Bromobenzylboronic acid derivative | 4-Cyanobenzoyl halide | Suzuki-Miyaura Coupling |

| α-Arylation of Ketone | 4'-Cyanoacetophenone | 2-Bromophenyl halide | Palladium-catalyzed α-arylation |

| Friedel-Crafts Acylation | 2-Bromophenylacetic acid derivative | Benzonitrile (B105546) | Acid-catalyzed acylation |

Functional group interconversion (FGI) is a crucial aspect of retrosynthesis, allowing for the manipulation of functional groups to facilitate desired reactions or to introduce them at a later stage of the synthesis. For the target molecule, the cyano and bromo groups are relatively stable under many reaction conditions. However, their introduction can be strategically timed.

For instance, the cyano group could be introduced via a Sandmeyer reaction from an amino group on the acetophenone (B1666503) ring. google.com Similarly, the bromo group on the phenyl ring could be introduced via electrophilic aromatic substitution. However, it is often more efficient to start with precursors that already contain these functional groups.

Precursor Synthesis and Derivatization Pathways

The success of the total synthesis of this compound relies on the efficient preparation of its key precursors.

Substituted 2-bromophenyl building blocks are essential for the proposed synthetic routes. These can be synthesized through various methods, including:

Orthometalation: Directed ortho-metalation of bromobenzene (B47551) followed by reaction with an appropriate electrophile can introduce a variety of substituents at the 2-position.

Sandmeyer Reaction: Diazotization of 2-bromoaniline (B46623) followed by reaction with a copper(I) salt can introduce various functional groups.

Cross-Coupling Reactions: Commercially available 1,2-dibromobenzene (B107964) can undergo selective cross-coupling reactions to introduce a substituent at one of the bromine-bearing carbons. whiterose.ac.uk

For the synthesis of a 2-bromobenzyl precursor, 2-bromotoluene (B146081) can be a starting material, which can then be functionalized at the methyl group.

4-Cyanoacetophenone is a key intermediate and can be synthesized through several established methods. maksons.co.inchembk.com

One common method is the Friedel-Crafts acylation of benzonitrile with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. exsyncorp.com Another approach involves the oxidation of 4-ethylbenzonitrile. A patent describes a one-step catalytic selective oxidation of p-ethylbenzonitrile to p-cyanoacetophenone using oxygen or air in the presence of a solid catalyst. google.com

Furthermore, 4-cyanoacetophenone can be prepared from p-aminoacetophenone via the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide group. google.com

| Starting Material | Reagents | Product | Reaction Type |

| Benzonitrile | Acetyl chloride, AlCl₃ | 4-Cyanoacetophenone | Friedel-Crafts Acylation |

| 4-Ethylbenzonitrile | O₂, Solid catalyst | 4-Cyanoacetophenone | Catalytic Oxidation |

| p-Aminoacetophenone | 1. NaNO₂, HCl 2. CuCN | 4-Cyanoacetophenone | Sandmeyer Reaction |

Direct Synthetic Approaches to the this compound Framework

Direct synthetic approaches aim to construct the target molecule's core framework in a single, efficient step.

One of the most promising direct methods is the palladium-catalyzed α-arylation of 4'-cyanoacetophenone with 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene. researchgate.net This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to generate the enolate of the acetophenone. The choice of ligand and reaction conditions is crucial to achieve selective mono-arylation.

Another direct approach could be a Friedel-Crafts acylation of benzonitrile with 2-bromophenylacetyl chloride. This reaction would be catalyzed by a Lewis acid and would directly form the desired carbon-carbon bond and the ketone functionality. However, regioselectivity could be a challenge.

A more recent method for the synthesis of 2-aryl acetophenones involves the hydrobromination and oxy-isomerization of (o-arylethynyl)benzyl alcohols. nih.gov While not a direct coupling of the two main fragments, this represents an innovative approach to the broader class of 2-aryl acetophenones.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type |

| 4'-Cyanoacetophenone | 1-Bromo-2-iodobenzene | Pd catalyst, phosphine ligand, base | α-Arylation of Ketone |

| Benzonitrile | 2-Bromophenylacetyl chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation |

Cross-Coupling Methodologies for Aryl-Alkyl Ketone Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The α-arylation of ketones, a type of cross-coupling reaction, is a particularly direct route for the synthesis of 2-arylacetophenones. This approach involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst.

A plausible and effective strategy for the synthesis of this compound is the palladium-catalyzed α-arylation of 4'-cyanoacetophenone with 1,2-dibromobenzene. nih.gov This method allows for the regioselective monoarylation, which is crucial when using a dihalogenated coupling partner. nih.gov The choice of catalyst, ligand, and base is critical to control the reactivity and prevent diarylation or other side reactions. Sterically hindered biarylphosphine ligands are often employed to promote the desired coupling. nih.gov

The general mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by the formation of a palladium enolate from the ketone and a base. Subsequent reductive elimination from the resulting intermediate furnishes the α-aryl ketone and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.

| Parameter | Condition | Reference |

| Ketone | 4'-Cyanoacetophenone | N/A |

| Aryl Halide | 1,2-Dibromobenzene | nih.gov |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | nih.gov |

| Ligand | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | nih.gov |

| Base | NaOtBu (Sodium tert-butoxide) | nih.gov |

| Solvent | THF (Tetrahydrofuran) | nih.gov |

| Temperature | 90 °C | nih.gov |

| Yield | Good to excellent (based on analogous reactions) | nih.gov |

This table presents a plausible set of reaction conditions for the synthesis of this compound via palladium-catalyzed α-arylation, based on a similar synthesis of o,o'-dihalo-1,2-diarylethanones. nih.gov

Other cross-coupling reactions such as the Suzuki, Sonogashira, and Negishi couplings can also be envisioned for the synthesis of the target molecule, although they may require multi-step sequences.

Suzuki Coupling: This reaction would typically involve the coupling of an organoboron compound with an organohalide. A potential route could involve the reaction of (2-bromophenyl)boronic acid with α-bromo-4'-cyanoacetophenone. The Suzuki-Miyaura coupling is well-known for its mild reaction conditions and tolerance of a wide range of functional groups. ikm.org.mylibretexts.orgmdpi.com

Sonogashira Coupling: This methodology involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org A synthetic sequence could start with the Sonogashira coupling of a protected acetylene (B1199291) derivative with 1,2-dibromobenzene, followed by coupling with a 4-cyanophenyl derivative. The final step would be the hydration of the alkyne to the corresponding ketone.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. organic-chemistry.orgwikipedia.orgnih.gov A feasible approach would be the preparation of a (2-bromophenyl)zinc halide, which is then coupled with a suitable electrophile such as 4-cyanobenzoyl chloride. This reaction is known for its high reactivity and functional group tolerance. nih.gov

| Coupling Reaction | Proposed Reactants | Key Features |

| Suzuki Coupling | (2-Bromophenyl)boronic acid and α-bromo-4'-cyanoacetophenone | Mild conditions, high functional group tolerance. ikm.org.mylibretexts.orgmdpi.com |

| Sonogashira Coupling | (2-Bromophenyl)acetylene and 4-cyanobenzoyl chloride (multi-step) | Forms a C(sp)-C(sp²) bond, followed by hydration. wikipedia.org |

| Negishi Coupling | (2-Bromophenyl)zinc halide and 4-cyanobenzoyl chloride | High reactivity, good for complex fragments. organic-chemistry.orgwikipedia.orgnih.gov |

This table outlines potential cross-coupling strategies for the synthesis of this compound.

Electrophilic Acylation and Related Carbonyl Introduction Reactions

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com For the synthesis of this compound, a plausible disconnection would involve the acylation of bromobenzene with 2-(4-cyanophenyl)acetyl chloride.

However, a significant challenge in this approach is the potential for the Lewis acid catalyst (e.g., AlCl₃) to complex with the nitrile group of the acylating agent, which could deactivate the catalyst and inhibit the reaction. Furthermore, Friedel-Crafts reactions on substituted benzenes can sometimes lead to mixtures of ortho, meta, and para isomers, although the directing effect of the bromine atom in bromobenzene would favor ortho and para substitution.

An alternative approach would be the acylation of 4-cyanobenzonitrile with 2-bromophenylacetyl chloride. However, the electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic substitution, making this transformation challenging under standard Friedel-Crafts conditions.

| Parameter | Condition | Reference |

| Arene | Bromobenzene | organic-chemistry.org |

| Acylating Agent | 2-(4-Cyanophenyl)acetyl chloride | N/A |

| Catalyst | AlCl₃ (Aluminum chloride) | organic-chemistry.orgsigmaaldrich.com |

| Solvent | Dichloromethane or Carbon disulfide | organic-chemistry.org |

| Temperature | 0 °C to room temperature | organic-chemistry.org |

| Potential Issues | Catalyst deactivation by nitrile group, regioselectivity | N/A |

This table outlines a potential, though challenging, synthetic route via Friedel-Crafts acylation.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile.

For the synthesis of this compound, a multi-step sequence involving DoM could be devised. For instance, one could start with a brominated aromatic compound bearing a potent directing group, such as an amide or a methoxy (B1213986) group. The bromine atom itself can act as a directing group, although its directing ability is weaker than other functional groups. nih.gov

A potential synthetic route could involve the directed ortho-lithiation of 1,2-dibromobenzene. However, halogen-dance rearrangements can be a competing side reaction. A more controlled approach might involve a protected 2-bromoaniline or 2-bromoanisole (B166433) derivative, where the amino or methoxy group acts as a more effective directing group. Following ortho-lithiation, the resulting aryllithium could be reacted with 4-cyanobenzaldehyde. The subsequent oxidation of the resulting secondary alcohol would yield the desired ketone.

| Step | Description | Reagents | Reference |

| 1. Directed Ortho-Metalation | Lithiation of a 2-bromo-substituted arene with a directing group. | n-BuLi or s-BuLi, THF, -78 °C | organic-chemistry.orgwikipedia.org |

| 2. Electrophilic Quench | Reaction of the aryllithium with 4-cyanobenzaldehyde. | 4-Cyanobenzaldehyde | N/A |

| 3. Oxidation | Oxidation of the secondary alcohol to the ketone. | PCC or Swern oxidation | N/A |

This table outlines a plausible multi-step synthesis utilizing a directed ortho-metalation strategy.

The cyano group itself can act as a directing metalation group, potentially allowing for the ortho-lithiation of 4-cyanobenzonitrile. organic-chemistry.org However, the nucleophilic nature of the organolithium reagent could lead to addition to the nitrile function as a competing reaction. Careful selection of the organolithium reagent and reaction conditions would be necessary to favor the desired deprotonation pathway.

Mechanistic Investigations and Reactivity Profiles of 2 2 Bromophenyl 4 Cyanoacetophenone

Reactivity of the Ketone Moiety

The ketone functional group in 2-(2-Bromophenyl)-4'-cyanoacetophenone is a primary site for nucleophilic attack and modifications at the adjacent alpha-carbon.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to addition by various nucleophiles. libretexts.org A notable reaction is the nucleophilic addition of diethyl phosphite (B83602). This reaction proceeds via a mechanism analogous to the Abramov reaction, where the phosphite attacks the carbonyl carbon. wikipedia.org

In a key transformation, this compound reacts with diethyl phosphite in the presence of a base, such as sodium hydride, to form an intermediate alkoxide. This is followed by the elimination of a diethyl phosphite anion to yield the enol phosphate, 2-(2-Bromophenyl)-1-(4-cyanophenyl)vinyl diethyl phosphate. This transformation is significant as it converts the ketone into a reactive enol derivative, which can undergo further reactions.

While specific examples of condensation reactions with amines or other nucleophiles for this compound are not extensively documented in readily available literature, the general reactivity of ketones suggests that it would likely undergo condensation with primary amines to form imines, with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones.

Table 1: Nucleophilic Addition of Diethyl Phosphite to this compound

| Reactant | Reagent | Product | Conditions | Yield |

| This compound | Diethyl phosphite, NaH | 2-(2-Bromophenyl)-1-(4-cyanophenyl)vinyl diethyl phosphate | THF, rt | High |

Alpha-Carbon Functionalization and Transformations

The carbon atom alpha to the ketone in this compound is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

While specific research detailing the alpha-carbon functionalization of this compound is limited, general principles of ketone chemistry suggest several potential transformations. For instance, alpha-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. Alkylation of the alpha-carbon could be accomplished by treating the ketone with a base, such as lithium diisopropylamide (LDA), to form the enolate, followed by the addition of an alkyl halide.

Transformations Involving the Aryl Bromide Substituent

The aryl bromide portion of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and other substitution pathways.

Palladium-Catalyzed Cross-Coupling Reaction Scope and Limitations

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. A significant application involving the aryl bromide of this molecule is a palladium-catalyzed intramolecular cyclization.

Following the formation of 2-(2-Bromophenyl)-1-(4-cyanophenyl)vinyl diethyl phosphate, this intermediate can undergo an intramolecular Heck-type reaction. In the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand, the aryl bromide undergoes oxidative addition to the palladium(0) species. The resulting organopalladium intermediate then undergoes an intramolecular insertion into the newly formed double bond of the enol phosphate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of a tricyclic phosphinine ring system, specifically a dibenzo[b,f]phosphinine-6-carbonitrile derivative.

This intramolecular cyclization demonstrates the utility of the aryl bromide in constructing complex heterocyclic scaffolds. The scope and limitations of intermolecular cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations, with this compound have not been extensively reported. However, the presence of the ketone and cyano functionalities might require careful optimization of reaction conditions to avoid side reactions.

Table 2: Intramolecular Palladium-Catalyzed Cyclization

| Starting Material | Catalyst System | Product | Conditions | Yield |

| 2-(2-Bromophenyl)-1-(4-cyanophenyl)vinyl diethyl phosphate | Pd(OAc)₂, PPh₃, Base | Dibenzo[b,f]phosphinine-6-carbonitrile derivative | High Temperature | Good |

Direct and Indirect Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. For SNA to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this molecule, the activating groups are on a separate phenyl ring, and therefore direct SNA at the bromophenyl ring is expected to be difficult under standard conditions.

Indirect pathways, such as those proceeding through a benzyne (B1209423) intermediate, could potentially be employed. This would require the use of a very strong base, like sodium amide, to induce elimination of HBr. However, such harsh conditions might not be compatible with the ketone and cyano functionalities present in the molecule.

Formation of Organometallic Reagents (e.g., Lithium, Grignard) for Further Functionalization

The aryl bromide can be converted into an organometallic reagent, such as an organolithium or a Grignard reagent, which can then be reacted with various electrophiles.

Formation of the Grignard reagent would involve the reaction of this compound with magnesium metal. wikipedia.org However, the presence of the electrophilic ketone carbonyl group within the same molecule presents a significant challenge. The newly formed Grignard reagent could potentially react intramolecularly or intermolecularly with the ketone of another molecule, leading to a complex mixture of products. To circumvent this, protection of the ketone group, for example as a ketal, would likely be necessary before attempting the Grignard formation.

Similarly, lithium-halogen exchange, typically achieved by treating the aryl bromide with an organolithium reagent like n-butyllithium at low temperatures, would also be complicated by the presence of the ketone. The organolithium reagent could preferentially add to the carbonyl group rather than undergo exchange with the bromine atom. Therefore, protection of the ketone would be a prerequisite for the successful formation of the corresponding aryllithium species.

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional group in organic synthesis. Its carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity allows for its conversion into a variety of other functional groups, including carboxylic acids and amines, and enables its participation in the formation of heterocyclic systems.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic aqueous conditions to yield carboxylic acids. chemguide.co.uk The reaction progresses through an amide intermediate, which can sometimes be isolated under carefully controlled, mild conditions. youtube.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This activation step significantly increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. youtube.comlumenlearning.com A series of proton transfers and tautomerization steps then leads to the formation of an amide intermediate. libretexts.org Subsequent hydrolysis of this amide, also under acidic catalysis, yields the final carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This forms an imine anion, which is then protonated by water to give an imidic acid. Tautomerization of the imidic acid produces the amide intermediate. libretexts.org Under the reaction conditions, the amide is further hydrolyzed to a carboxylate salt. youtube.com A final acidification step is required to obtain the free carboxylic acid. chemguide.co.uk

For this compound, these reactions would lead to the formation of 4-[2-(2-bromophenyl)acetyl]benzamide and, upon complete hydrolysis, 4-[2-(2-bromophenyl)acetyl]benzoic acid.

Table 1: Expected Products from Hydrolysis of this compound

| Reaction Type | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | 4-[2-(2-bromophenyl)acetyl]benzamide | 4-[2-(2-bromophenyl)acetyl]benzoic acid |

| Base-Catalyzed Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat, followed by Acid Workup | 4-[2-(2-bromophenyl)acetyl]benzamide | 4-[2-(2-bromophenyl)acetyl]benzoic acid |

Reduction to Amine Functionalities

The reduction of nitriles is a direct and efficient method for the synthesis of primary amines. libretexts.org This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic nitrile carbon, forming an intermediate imine anion. This anion is stabilized by complexation with the aluminum species. A second hydride addition then occurs, leading to a dianion intermediate which, upon aqueous workup, is protonated to yield the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation offers an alternative, often more scalable, method for nitrile reduction. This process typically involves hydrogen gas (H₂) and a metal catalyst such as Raney nickel, platinum, or palladium. Other reagent systems, such as sodium borohydride (B1222165) in the presence of a Lewis acid or cobalt salts, have also been developed to achieve this transformation, sometimes with improved functional group tolerance. calvin.eduorganic-chemistry.org

Applying these methods to this compound would convert the nitrile group into an aminomethyl group, yielding {4-[2-(2-bromophenyl)acetyl]phenyl}methanamine. The presence of the ketone functionality must be considered, as some reducing agents (notably LiAlH₄) will also reduce the ketone to a secondary alcohol. Selective reduction of the nitrile may require specific catalysts or the use of protecting groups for the ketone.

Table 2: Reagents for the Reduction of the Nitrile Group

| Reagent/System | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | {4-[2-(2-bromophenyl)acetyl]phenyl}methanamine | Highly reactive; will likely also reduce the ketone group. |

| Catalytic Hydrogenation (H₂/Raney Ni, PtO₂) | {4-[2-(2-bromophenyl)acetyl]phenyl}methanamine | Conditions (pressure, temperature) can be optimized for selectivity. |

| Borane (BH₃) or derivatives | {4-[2-(2-bromophenyl)acetyl]phenyl}methanamine | Offers an alternative to metal hydrides. |

Cycloaddition Reactions and Heterocycle Formation via Nitrile Activation

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a pathway to various nitrogen-containing heterocycles. Although less reactive than many common alkenes or alkynes, the nitrile group can function as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a dipolarophile in 1,3-dipolar cycloadditions, particularly when activated by electron-withdrawing groups or when participating in intramolecular reactions. mdpi.comresearchgate.net

For instance, in a hetero-Diels-Alder reaction, the nitrile can react with a 1,3-diene to form a dihydropyridine, which can subsequently be oxidized to the corresponding pyridine. This reactivity is often promoted by high temperatures or Lewis acid catalysis. nih.gov Similarly, 1,3-dipolar cycloadditions, for example with nitrile oxides or azides, can be employed to construct five-membered heterocycles such as oxadiazoles (B1248032) or tetrazoles, respectively. researchgate.net The success and regioselectivity of these reactions are highly dependent on the electronic nature of both the nitrile and its reaction partner. nih.gov

Table 3: Potential Cycloaddition Reactions Involving the Nitrile Group

| Reaction Type | Reactant Partner | Resulting Heterocyclic Core |

|---|---|---|

| [4+2] Hetero-Diels-Alder | Electron-rich 1,3-diene | Pyridine (after oxidation) |

| [3+2] 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |

| [3+2] 1,3-Dipolar Cycloaddition | Azide (R-N₃) | Tetrazole |

Intermolecular Interactions and Supramolecular Assembly in Solid-State

In the solid state, the spatial arrangement of molecules is dictated by a complex interplay of non-covalent interactions. For this compound, the presence of a bromine atom, a nitrile group, and a ketone oxygen provides multiple sites for engaging in specific and directional intermolecular forces, such as halogen and hydrogen bonding, which can guide the formation of ordered supramolecular assemblies.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The bromine atom in the 2-bromophenyl group of the title compound is a potential halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br covalent bond.

This electrophilic σ-hole can form attractive interactions with electron-rich sites on adjacent molecules. Potential halogen bond acceptors within the structure of this compound itself include the lone pair electrons of the ketone oxygen (C-Br···O=C) or the nitrogen of the nitrile group (C-Br···N≡C). Such interactions are highly directional and can play a crucial role in crystal engineering, directing molecules into specific arrangements like chains or sheets. mdpi.com

Hydrogen Bonding Networks Involving Nitrile and Ketone Oxygen

While this compound lacks classical hydrogen bond donors like -OH or -NH groups, its ketone oxygen and nitrile nitrogen are excellent hydrogen bond acceptors. They can participate in weaker, yet structurally significant, C-H···O and C-H···N hydrogen bonds.

Table 4: Potential Non-Covalent Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Halogen Bond | Aryl C-Br | Ketone O =C | Chain or Dimer Formation |

| Halogen Bond | Aryl C-Br | Nitrile N ≡C | Chain or Dimer Formation |

| Hydrogen Bond | Aryl/Methylene (B1212753) C-H | Ketone O =C | 2D or 3D Network Formation |

| Hydrogen Bond | Aryl/Methylene C-H | Nitrile N ≡C | 2D or 3D Network Formation |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the precise assignment of each proton and carbon atom in the structure of 2-(2-Bromophenyl)-4'-cyanoacetophenone.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) bridge protons. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of multiplets due to the protons on the two substituted benzene (B151609) rings. The protons on the 4'-cyano-substituted ring are anticipated to appear as two distinct doublets, characteristic of a para-substituted system. The protons on the 2-bromo-substituted ring would display a more complex splitting pattern due to their differing chemical environments. A key singlet, integrating to two protons, would be observed for the methylene (-CH₂-) group connecting the phenyl ring and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), typically found in the δ 190-200 ppm range, and the nitrile carbon (-C≡N) around δ 118-120 ppm. The aromatic region (δ 110-150 ppm) would show multiple signals for the twelve aromatic carbons. The carbon atom attached to the bromine (C-Br) would be identifiable, and the methylene carbon (-CH₂) would appear as a distinct signal in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Spectral Data Note: The following is a generalized prediction of chemical shifts. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methylene (-CH₂) | ~ 4.3 (singlet) | ~ 45 |

| Aromatic (C-H) | 7.2 - 8.1 (multiplets) | 128 - 138 |

| Aromatic (C-Br) | - | ~ 124 |

| Aromatic (C-CN) | - | ~ 116 |

| Nitrile (-C≡N) | - | ~ 118 |

| Carbonyl (C=O) | - | ~ 195 |

To definitively assign the complex aromatic signals and confirm connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity of adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals, allowing for unambiguous assignment of carbons that bear protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This can help to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful tool used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental composition and the confirmation of its molecular formula. For this compound, the molecular formula is C₁₅H₁₀BrNO.

HRMS analysis would show a molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The high precision of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Data Table: HRMS Data

| Molecular Formula | Isotope | Calculated Exact Mass | Observed Exact Mass |

| C₁₅H₁₀⁷⁹BrNO | [M]⁺ | 298.9946 | Value to be determined experimentally |

| C₁₅H₁₀⁸¹BrNO | [M]⁺ | 300.9925 | Value to be determined experimentally |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A strong, sharp peak corresponding to the stretching vibration of the nitrile group (C≡N) is expected around 2220-2240 cm⁻¹. Another strong absorption for the carbonyl (C=O) group stretch would appear in the region of 1680-1700 cm⁻¹. The spectrum would also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (around 1450-1600 cm⁻¹). The C-Br stretch would be observed in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile (C≡N) and the aromatic ring vibrations are often strong and easily identifiable in the Raman spectrum.

Data Table: Key Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) Stretch | IR / Raman | ~ 2230 |

| Carbonyl (C=O) Stretch | IR | ~ 1690 |

| Aromatic C-H Stretch | IR | > 3000 |

| Aromatic C=C Stretch | IR / Raman | 1450 - 1600 |

| Methylene C-H Stretch | IR | 2850 - 2960 |

| C-Br Stretch | IR | 500 - 700 |

Single Crystal X-ray Diffraction for Absolute Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. chemicalbook.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the precise location of each atom in the crystal lattice.

This analysis would provide unambiguous confirmation of the connectivity of the atoms, including the ortho-position of the bromine atom on one phenyl ring and the para-position of the cyano group on the other. Furthermore, it would yield precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's conformation in the solid state, including the relative orientation of the two phenyl rings and the geometry around the central carbonyl group. Intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing can also be elucidated from this data. chemicalbook.com

Data Table: Potential Crystallographic Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C=O, C≡N, C-Br, C-C, C-H |

| Bond Angles (°) | Angles between bonded atoms |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Density Functional Theory (DFT) and other ab initio methods are powerful tools for elucidating the electronic properties of molecules. These computational techniques allow for a detailed examination of molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding a compound's behavior.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a molecule like 2-(2-Bromophenyl)-4'-cyanoacetophenone, with several single bonds, multiple conformations are possible due to the rotation around these bonds.

A systematic study on bromoacetophenone isomers using DFT with the B3LYP/CEP-121G protocol has shown how bromine substitution affects the structural properties of acetophenone (B1666503). researchgate.net Such calculations would reveal the preferred dihedral angles between the phenyl rings and the acetophenone moiety in this compound. Conformational analysis would involve rotating the key single bonds and calculating the energy of each resulting conformer to map out the potential energy landscape. The global minimum on this landscape would represent the most stable conformation of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Acetophenone (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | - | - |

| C-C (keto) | 1.48 | - | - |

| C-Br | 1.90 | - | - |

| C-CN | 1.45 | - | - |

| C-C-O (keto) | - | 120.5 | - |

| Phenyl-C-C-Phenyl | - | - | 45.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from geometry optimization calculations on an analogous system.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and reactivity.

For this compound, the presence of the electron-withdrawing cyano and bromo groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted acetophenone. researchgate.net The cyano group, in particular, being a strong electron-withdrawing group, would significantly stabilize the LUMO, making the molecule a better electron acceptor. acs.org The HOMO-LUMO gap is a key parameter; a smaller gap generally implies higher reactivity. samipubco.com

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aromatic Ketone (Analogous System)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: The data in this table is hypothetical and based on general trends for similar compounds, illustrating the outputs of FMO analysis.

Charge Distribution Analysis and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Charge distribution analysis and molecular electrostatic potential (ESP) maps provide a visual and quantitative representation of this distribution. The ESP map, in particular, highlights regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively.

In this compound, the electronegative oxygen, nitrogen, and bromine atoms would lead to a non-uniform charge distribution. The oxygen of the carbonyl group and the nitrogen of the cyano group would be regions of high negative electrostatic potential. Conversely, the carbonyl carbon and the carbon atoms of the aromatic rings attached to the electron-withdrawing groups would exhibit a positive electrostatic potential. rsc.org This information is invaluable for predicting how the molecule will interact with other reagents. walisongo.ac.id

Table 3: Representative Mulliken Atomic Charges for a Substituted Acetophenone (Analogous System)

| Atom | Atomic Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| N (cyano) | -0.40 |

| C (cyano) | +0.15 |

| Br | -0.10 |

Note: This data is illustrative and represents typical charge distributions in molecules with similar functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to gain a deep understanding of reaction mechanisms, including the factors that control reaction rates and selectivity.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products. ucsb.edu Locating and characterizing transition states is a central goal of computational reaction modeling. Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational methods can be used to model the geometry of the transition state and calculate its energy. acs.org The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can then be determined. A lower activation energy corresponds to a faster reaction rate.

Table 4: Representative Calculated Activation Energies for a Reaction of a Substituted Ketone (Analogous System)

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Proton Transfer | 5.8 |

Note: This data is hypothetical and for illustrative purposes, showing the kind of information derived from transition state calculations.

Reaction Pathway Mapping and Selectivity Rationalization

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational modeling can be used to map out these competing reaction pathways and determine the most favorable one by comparing their activation energies. This is particularly useful for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction.

For a molecule like this compound, which has multiple reactive sites, computational studies can help to rationalize why a reagent might preferentially attack one site over another. For example, by comparing the activation energies for nucleophilic attack at the carbonyl carbon versus substitution at the brominated phenyl ring, one could predict the chemoselectivity of a given reaction. iitg.ac.in

Table 5: Representative Energy Profile for Competing Reaction Pathways (Analogous System)

| Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |

|---|---|---|

| Pathway A (Major Product) | 15.2 | -5.4 |

| Pathway B (Minor Product) | 18.9 | -3.1 |

Note: This table provides an illustrative example of how computational chemistry can be used to rationalize reaction selectivity.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, IR Frequencies)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the theoretical prediction and experimental validation of NMR chemical shifts or IR frequencies for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed for the accurate prediction of spectroscopic properties for organic molecules, published research applying these techniques to the title compound is not available.

Typically, such investigations would involve optimizing the molecular geometry of this compound at a selected level of theory and basis set. Following this, NMR shielding tensors would be calculated, commonly using the Gauge-Independent Atomic Orbital (GIAO) method, and converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Similarly, vibrational frequency calculations would be performed to predict the infrared spectrum. These theoretical values would then be compared against experimentally obtained spectra to validate the computational model and provide a detailed assignment of the spectral features.

Without specific research data, the generation of detailed data tables for predicted NMR and IR values for this compound is not possible.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Association

There is currently a lack of published research on the use of molecular dynamics (MD) simulations to investigate the solution-phase behavior and intermolecular association of this compound.

MD simulations are a powerful tool for understanding the dynamic nature of molecules in solution. Such a study on this compound would provide insights into its conformational flexibility, solvation dynamics, and the nature of its interactions with solvent molecules. Furthermore, simulations could elucidate the potential for intermolecular association, such as dimer formation or aggregation, by calculating radial distribution functions and potential of mean force. These investigations are crucial for understanding the macroscopic properties of the compound in solution.

However, in the absence of specific molecular dynamics studies on this compound, a detailed discussion of its behavior in solution and its associative properties cannot be provided.

Synthetic Utility and Derivatization Strategies in Organic Synthesis

Utilization as a Building Block for Complex Organic Molecules

The strategic placement of functional groups in 2-(2-Bromophenyl)-4'-cyanoacetophenone allows for its use as a versatile building block in the construction of intricate molecular architectures. The ketone functionality can undergo a wide range of classical carbonyl reactions, including nucleophilic additions, reductions, and condensations. The bromine atom on the phenyl ring is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methylene (B1212753) group alpha to the carbonyl is activated and can be functionalized through enolate chemistry. This combination of reactive sites allows for a modular and divergent approach to the synthesis of complex organic molecules, including potential pharmaceutical intermediates and materials with novel electronic properties.

Formation of Heterocyclic Scaffolds and Ring Systems

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active compounds.

Although specific examples of pyrrole (B145914) synthesis starting from this compound are not extensively documented, its structure suggests potential applicability in classical pyrrole syntheses. For instance, the dicarbonyl functionality required for a Paal-Knorr type synthesis could be introduced by alpha-functionalization of the ketone. Alternatively, the activated methylene group could participate in condensation reactions with other synthons to build the pyrrole ring.

Table 1: Potential Pyrrole Synthesis Strategies

| Synthesis Name | Required Co-reactant(s) | Potential Product |

|---|---|---|

| Paal-Knorr Synthesis | A 1,4-dicarbonyl precursor derived from the starting material, and a primary amine or ammonia. | N-substituted or NH-pyrroles |

The synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide (the Hantzsch thiazole (B1198619) synthesis). While this compound itself is not an α-haloketone, it can be readily halogenated at the alpha-position to generate a suitable precursor. This α-halo derivative would then be a prime candidate for reaction with various thioamides or thioureas to construct the thiazole ring. The resulting 2-aminothiazoles or 2-substituted thiazoles would bear the (2-bromophenyl)methyl and 4-cyanophenyl substituents, offering further points for diversification.

Table 2: Potential Thiazole Synthesis

| Reaction Type | Required Co-reactant | Potential Product |

|---|

Beyond thiazoles, the versatile reactivity of this compound could be harnessed to construct other nitrogen-containing heterocycles such as pyrimidines, pyridazines, or benzodiazepines, depending on the chosen reaction partners and conditions.

Emerging Research Avenues and Structure Property Relationships

Investigation of Electronic Properties in Conjugated Systems

The electronic landscape of 2-(2-Bromophenyl)-4'-cyanoacetophenone is defined by the interplay between its constituent aromatic rings and functional groups. The 4-cyanophenyl ring, with its potent electron-withdrawing nitrile group, acts as an electron acceptor. Conversely, the 2-bromophenyl ring's electronic contribution is more complex, influenced by the inductive-withdrawing and resonance-donating effects of the bromine atom. The central carbonyl group also functions as an electron-withdrawing entity, further polarizing the molecule.

This arrangement creates a donor-π-acceptor (D-π-A) type structure, although the flexible -CH₂- linker partially disrupts the π-conjugation between the two aromatic rings, distinguishing it from more rigid systems like chalcones. um.edu.my In chalcone (B49325) derivatives, which possess a rigid α,β-unsaturated carbonyl system, the D-π-A architecture facilitates intramolecular charge transfer (ICT), a property crucial for applications in non-linear optics and organic electronics. researchgate.net For this compound, theoretical and spectroscopic studies are needed to quantify the extent of electronic communication between the two rings and to determine the energy of its frontier molecular orbitals (HOMO-LUMO). Understanding these electronic properties is essential for predicting its behavior in charge-transfer processes and its potential utility in optoelectronic devices. um.edu.my

| Functional Group | Position | Electronic Effect | Potential Impact on Molecular Properties |

|---|---|---|---|

| Cyano (-C≡N) | 4'-(para) | Strongly Electron-Withdrawing (Inductive & Resonance) | Lowers LUMO energy, enhances electron-accepting capability, promotes ICT. |

| Bromo (-Br) | 2-(ortho) | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Influences HOMO energy, introduces steric effects, provides a site for photochemical cleavage. |

| Carbonyl (>C=O) | Bridge | Electron-Withdrawing (Inductive & Resonance) | Contributes to overall molecular polarity, acts as a hydrogen bond acceptor. |

Potential as Precursors for Materials Science Applications (e.g., Organic Semiconductors, Sensors)

The molecular architecture of this compound makes it a promising precursor for materials science applications. Its versatility is rooted in the reactivity of its functional groups, which allow for its incorporation into larger, more complex molecular or polymeric structures.

Organic Semiconductors: The inherent electronic properties, particularly the potential for charge transfer, suggest that derivatives of this compound could be investigated for use in organic semiconductors. chemimpex.com By chemically modifying the core structure—for instance, by replacing the bromine atom via cross-coupling reactions to extend the conjugated system—researchers could tune the HOMO-LUMO energy gap to optimize charge carrier mobility for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). researchgate.net

Sensors: Chalcone derivatives are recognized as suitable candidates for designing chemosensors for detecting ions and other analytes. researchgate.net The design flexibility allows for the introduction of specific binding sites and fluorescent reporting units. Similarly, this compound could serve as a foundational scaffold for novel chemosensors. The cyano and carbonyl groups can act as coordination sites for metal ions, and modifications to the aromatic rings could be used to tune the sensor's selectivity and response mechanism, potentially leading to colorimetric or fluorescent changes upon binding to a target analyte. researchgate.net

| Application Area | Key Molecular Feature | Rationale for Potential Use |

|---|---|---|

| Organic Semiconductors | Conjugated aromatic system, electron-withdrawing groups | The core structure can be functionalized to create materials with tunable electronic band gaps for charge transport. chemimpex.com |

| Chemosensors | Cyano and carbonyl groups, modifiable aromatic rings | Functional groups can act as binding sites for analytes, while the aromatic structure can be altered to produce a detectable optical response. researchgate.net |

| Advanced Polymers | Reactive bromine and carbonyl sites | Can be used as a monomer or building block for synthesizing polymers with enhanced chemical resistance and specific electronic properties. chemimpex.com |

Rational Design and Synthesis of Analogs for Structure-Reactivity Studies

Key strategies for analog design include:

Positional Isomerism: Synthesizing analogs where the bromine atom is moved to the meta (3-) or para (4-) position on the phenyl ring would allow for a direct study of how the halogen's location impacts reactivity, particularly in photochemical reactions where ortho-isomers are known to exhibit unique behavior. acs.org

Halogen Substitution: Replacing the bromine atom with other halogens (fluorine, chlorine, iodine) would provide insight into the role of electronegativity and bond strength (C-X) on the molecule's properties.

Modification of the Methylene (B1212753) Bridge: Replacing the -CH₂- linker with a more rigid system, such as a double bond (to form a chalcone) or incorporating it into a ring, would reveal the importance of conformational flexibility on the electronic communication between the aromatic rings.

Substitution on the Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups onto either aromatic ring would systematically tune the HOMO-LUMO levels and allow for the development of quantitative structure-activity relationships (QSAR).

These targeted synthetic efforts would generate a library of related compounds, enabling detailed comparative studies of their spectroscopic, electrochemical, and photochemical properties.

| Analog | Structural Modification | Property to Investigate |

|---|---|---|

| 2-(3-Bromophenyl)-4'-cyanoacetophenone | Positional isomer of bromine (meta) | Effect of substituent position on photochemical cleavage rates and electronic properties. acs.org |

| 2-(2-Chlorophenyl)-4'-cyanoacetophenone | Substitution of Br with Cl | Influence of carbon-halogen bond strength on reaction pathways. |

| 2-(2-Bromophenyl)-4'-aminophenylacetophenone | Replacement of cyano with amino group | Impact of a strong electron-donating group on intramolecular charge transfer. |

| (E)-1-(2-Bromophenyl)-3-(4-cyanophenyl)prop-2-en-1-one | Replacement of -CH₂- with -CH=CH- | Role of conformational rigidity and extended conjugation on electronic and optical properties. |

Exploration in Photochemical Transformations and Isomerization Pathways

The photochemistry of bromophenyl ketones is a field of significant interest, and this compound is a prime candidate for such investigations. acs.org Research on related bromophenyl alkyl ketones has shown that they can undergo photoinduced radical cleavage of the carbon-bromine bond upon UV irradiation. acs.orgcapes.gov.br

The proposed mechanism involves the initial absorption of light to form an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. For bromophenyl ketones, this triplet state can transition into a dissociative state, leading to the homolytic cleavage of the C-Br bond. acs.org This process generates an acylphenyl radical and a bromine radical. The ortho-position of the bromine atom in this compound is particularly noteworthy, as ortho-bromo ketones have been observed to be significantly more reactive and display unusual behavior compared to their meta and para isomers. acs.org This enhanced reactivity may be due to direct interaction between the bromine atom and the carbonyl group in the excited state.

Other potential photochemical pathways for ketones include Norrish Type I (cleavage of the bond adjacent to the carbonyl) and Norrish Type II (intramolecular hydrogen abstraction) reactions. scribd.com However, for diaryl ketones, C-C bond cleavage is generally less favorable. libretexts.org The primary expected photochemical transformation for this molecule would be the C-Br bond scission, a pathway that could be harnessed for applications in photolithography or for initiating radical polymerization reactions.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 70–85 | >90 | |

| Cyanation | CuCN, DMF, 120°C | 60–75 | 96 |

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo and cyano groups).

- Expected signals: Aromatic protons (δ 7.2–8.1 ppm), carbonyl (δ 190–210 ppm in ¹³C).

- Mass Spectrometry (HRMS) : Verify molecular ion peak (C₁₅H₁₀BrNO⁺, calc. 300.9974).

- Melting Point : Compare with literature values (92–96°C) .

- XRD : For crystalline samples, refine structure using SHELXL (e.g., bond lengths: C-Br ~1.89 Å) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution :

- Run SHELXT for phase problem resolution via intrinsic phasing.

- Refine with SHELXL using full-matrix least-squares on F².

Validation : Check for R-factor convergence (target: R₁ < 0.05).

Q. Table 2: Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.21, 8.54, 12.76 |

| α, β, γ (°) | 90, 105.3, 90 |

| R₁ (I > 2σ(I)) | 0.054 |

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Repetition : Re-run experiments under standardized conditions (e.g., solvent: CDCl₃, 400 MHz).

Computational Validation : Compare experimental NMR shifts with DFT calculations (e.g., Gaussian09/B3LYP/6-311+G(d,p)).

Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals.

Cross-Validation : Match with published data for analogues (e.g., 2-bromo-4′-methoxyacetophenone ).

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Molecular Dynamics : Simulate Pd-catalyzed coupling (e.g., Suzuki-Miyaura) using AMBER/CHARMM force fields.

QSPR Models : Correlate substituent effects (e.g., cyano’s electron-withdrawing nature) with reaction rates .

Advanced: How can researchers design bioactivity studies for this compound?

Methodological Answer:

Target Identification : Screen against kinase/enzyme libraries (e.g., EGFR, CYP450) via molecular docking (AutoDock Vina).

In Vitro Assays : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., MCF-7).

SAR Analysis : Modify substituents (e.g., replace Br with Cl) and compare IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.